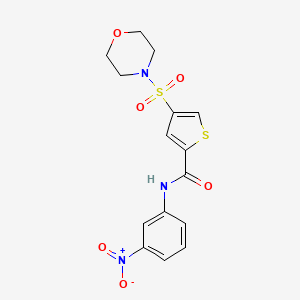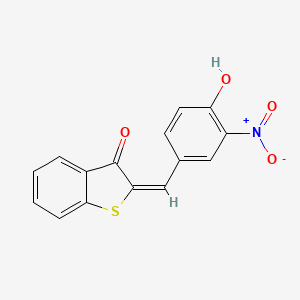![molecular formula C23H20FN3O B5184379 7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMAQ and belongs to the class of quinoline derivatives. It exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用機序
The exact mechanism of action of FMAQ is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. FMAQ has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FMAQ has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FMAQ also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been shown to have anti-microbial activity against a wide range of microorganisms.
実験室実験の利点と制限
FMAQ has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FMAQ also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, FMAQ also has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, FMAQ may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of FMAQ. One potential direction is to further investigate its anti-cancer properties and explore its potential use as a chemotherapeutic agent. Another direction is to study its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of FMAQ and its potential molecular targets. Finally, the development of new derivatives of FMAQ may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
合成法
The synthesis of FMAQ involves the reaction between 3-fluorobenzaldehyde, 6-methyl-2-pyridinylamine, and 2-methyl-8-hydroxyquinoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain FMAQ in a pure form.
科学的研究の応用
FMAQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. FMAQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, FMAQ has been reported to have anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
特性
IUPAC Name |
7-[(3-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-3-8-20(25-14)27-21(17-6-4-7-18(24)13-17)19-12-11-16-10-9-15(2)26-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQVZRICYOVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B5184296.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)